{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-(difluoromethylsulfanyl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2S/c11-9(12)17-10-13-6-3-1-2-4-7(6)14(10)5-8(15)16/h1-4,9H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUMAFOETBCQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204946 | |
| Record name | 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872319-77-2 | |
| Record name | 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872319-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. This step is well-established and provides the scaffold for further functionalization.
Introduction of the Difluoromethylthio Group
Several methods have been reported for the incorporation of the difluoromethylthio (-SCF2H) group onto aromatic or heterocyclic thiols:
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Difluoromethylation of thiols using chlorodifluoromethane gas | Thiol precursor + NaH in anhydrous DMF, bubbling chlorodifluoromethane gas, stirring at 60°C for 12 h | 87% | Requires inert atmosphere and careful gas handling; produces difluoromethylthio-substituted benzoheterocycles as oily liquids |
| Reaction with difluoromethyl trifluoromethanesulfonate | Thiol + KOH in acetonitrile, addition of difluoromethyl triflate, stirring for 2 min at room temperature | 87% | Rapid reaction, mild conditions, produces colorless solid product consistent with literature |
| Triphenyl difluoromethylidene phosphonium salt method | Thiol + triphenyl difluoromethylidene phosphonium salt in THF, sealed tube at 60°C for 8 h | 87% | Efficient method for difluoromethylthiolation of heterocycles |
These methods highlight the importance of using strong bases (e.g., NaH, KOH) and reactive difluoromethylating agents under inert atmospheres to achieve high yields and selectivity.
Attachment of the Acetic Acid Side Chain
The acetic acid moiety is introduced typically by alkylation or substitution reactions at the benzimidazole nitrogen or carbon positions:
- Alkylation of the benzimidazole nitrogen with haloacetic acid derivatives or esters under basic conditions.
- Subsequent hydrolysis of esters to yield the free acetic acid.
While specific detailed protocols for this step on the difluoromethylthio-substituted benzimidazole are limited, analogous benzimidazole acetic acids are prepared by nucleophilic substitution of benzimidazole nitrogen with haloacetic acid derivatives in polar aprotic solvents.
Representative Synthetic Route Summary
Research Findings and Analytical Data
- The difluoromethylthio group significantly influences the compound’s lipophilicity and electronic properties, which may enhance biological activity.
- Analytical characterization includes NMR (1H, 19F), mass spectrometry, and chromatographic purity assessments.
- Yields for difluoromethylthiolation steps consistently range from 80-90%, indicating robust and reproducible methods.
- The use of inert atmosphere and anhydrous conditions is critical to prevent side reactions and degradation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C10H8F2N2O2S |
| Molecular Weight | 258.25 g/mol |
| Key Reagents | o-Phenylenediamine, chlorodifluoromethane, NaH, KOH, haloacetic acid derivatives |
| Solvents | DMF, acetonitrile, THF, 1,4-dioxane/water mixtures |
| Temperature Range | 0°C to 60°C |
| Atmosphere | Inert (N2 or Ar) |
| Typical Yields | 80-90% for difluoromethylthiolation; high for benzimidazole formation |
| Purification | Column chromatography (silica gel), recrystallization |
Chemical Reactions Analysis
2.1. Acetic Acid Side Chain
The carboxylic acid group undergoes typical acid-catalyzed reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Alcohol + H₂SO₄ or DCC | Ethyl/methyl esters3 |
| Amidation | Amines + coupling agents (EDC/HOBt) | Amide derivatives3 |
| Decarboxylation | Heating (200–250°C) | 1H-benzimidazole derivatives4 |
For example, esterification with ethanol yields {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid ethyl ester, enhancing lipophilicity for pharmaceutical applications3.
2.2. Difluoromethylthio Group
The -SCF₂H group participates in:
- Oxidation : Forms sulfoxide (-SO-CF₂H) or sulfone (-SO₂-CF₂H) derivatives using H₂O₂ or mCPBA1.
- Nucleophilic Substitution : Replaced by amines or thiols under basic conditions2.
Quantum mechanical studies indicate the electron-withdrawing nature of -SCF₂H reduces electrophilic substitution on the benzimidazole ring1.
3.1. Oxidation Reactions
- Side Chain : Acetic acid oxidizes to CO₂ under strong oxidative conditions (e.g., KMnO₄)4.
- Thioether Group :
3.2. Reduction Reactions
- Catalytic Hydrogenation : Reduces the benzimidazole ring to dihydro derivatives (Pd/C, H₂)3.
- Boron Hydrides : NaBH₄ selectively reduces acetic acid to alcohol derivatives3.
4.1. Electrophilic Aromatic Substitution
Limited reactivity due to electron-deficient benzimidazole core. Halogenation occurs at position 5 or 6 under HNO₃/H₂SO₄3.
4.2. Nucleophilic Substitution
The -SCF₂H group undergoes substitution with nucleophiles (e.g., amines, thiophenols):
| Reagent | Product | Yield |
|---|---|---|
| Morpholine | 2-morpholino-1H-benzimidazole derivative | 72%2 |
| 4-Mercaptophenol | Biaryl thioether | 65%2 |
Comparative Reactivity with Analogues
A comparison with structurally similar benzimidazoles reveals distinct reactivity patterns (Table 1):
| Compound | Reactivity | Key Difference |
|---|---|---|
| 2-(Benzylthio)benzimidazole | Higher electrophilic substitution due to electron-donating benzyl group3 | -SCF₂H vs. -SPh |
| 1H-Benzimidazol-2-acetic acid | Enhanced decarboxylation rate (absence of -SCF₂H)4 | Electron-withdrawing effect of -SCF₂H |
Stability and Degradation
Scientific Research Applications
{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets. The difluoromethylthio group can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetic acid moiety can facilitate binding to target proteins through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Specific Comparisons
Table 1: Key Structural and Functional Differences
Biological Activity
Overview
{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid is a compound belonging to the benzimidazole family, characterized by its unique difluoromethylthio substitution. This compound has garnered attention for its potential biological activities, particularly in pharmacology, due to its structural properties that may enhance its interaction with biological targets.
- Molecular Formula : C10H8F2N2O2S
- Molecular Weight : 258.24 g/mol
The structure includes a benzimidazole core with a difluoromethylthio group and an acetic acid moiety, which contributes to its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that compounds similar to {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid exhibit significant antimicrobial properties. For example, derivatives of benzimidazole have shown effectiveness against various bacterial strains:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(Benzylthio)-1H-benzimidazol-1-ylacetic acid | C15H14N2O2S | Antimicrobial, anticancer |
| 1H-benzimidazol-2-thiol | C7H6N2S | Antiparasitic |
| 1H-benzimidazol-2-acetic acid | C9H10N2O2 | Antimicrobial |
The difluoromethylthio group enhances the compound's ability to penetrate biological membranes, potentially increasing its effectiveness against pathogens .
Anticancer Potential
Studies have highlighted the potential anticancer properties of benzimidazole derivatives. In vitro assays have demonstrated that compounds with similar structures can inhibit tumor cell proliferation effectively. For instance, certain benzimidazole derivatives have shown promising results against various cancer cell lines, indicating their potential as novel antitumor agents .
The mechanism by which {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid exerts its biological effects involves:
- Interaction with Enzymes/Receptors : The benzimidazole core can bind to specific enzymes or receptors, modulating their activity.
- Enhanced Lipophilicity : The difluoromethylthio substituent increases the lipophilicity of the compound, facilitating better membrane penetration and interaction with biological targets.
- Binding Mechanisms : The acetic acid moiety may facilitate binding through hydrogen bonding or ionic interactions, enhancing the compound's overall activity .
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various benzimidazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar structures to {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid exhibited significant antibacterial effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Antitumor Activity : Another investigation focused on the antitumor efficacy of benzimidazole derivatives in 2D and 3D cell culture models. The findings suggested that certain derivatives showed higher cytotoxicity in 2D assays compared to 3D models, indicating their potential as effective anticancer agents .
- Pharmacological Evaluation : In a pharmacological evaluation of synthesized benzimidazole compounds, several showed significant antiulcer activity and inhibition of H+/K+ ATPase, suggesting potential therapeutic applications in gastrointestinal disorders .
Q & A
Q. What are the standard synthetic routes for {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid?
The compound can be synthesized via nucleophilic substitution reactions. A common method involves reacting a benzimidazole derivative with 2-chloroacetic acid under basic conditions (e.g., K₂CO₃ or NaH) in solvents like DMF or THF . For the difluoromethylthio group, difluoromethylthioacetic acid (CAS 83494-32-0) serves as a key intermediate, synthesized by reacting thiols with difluoromethyl halides . Optimization of reaction time, temperature, and stoichiometry is critical to minimize by-products like unsubstituted benzimidazoles or oxidized sulfur species.
Q. How is the purity and structural integrity of the compound validated?
Characterization involves:
- Elemental analysis (C, H, N, S) to confirm stoichiometry .
- Spectroscopic techniques :
- ¹H/¹³C NMR to verify substitution patterns (e.g., benzimidazole protons at δ 7.2–8.1 ppm, acetic acid protons at δ 4.2–4.5 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C absorption at ~650 cm⁻¹) .
- Melting point analysis to assess crystallinity and purity .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., N₂ or Ar) to prevent hydrolysis of the difluoromethylthio group or oxidation of the sulfur atom. Desiccants like silica gel should be used to avoid moisture absorption .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the benzimidazole nitrogen, while THF reduces side reactions .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
- Temperature control : Moderate heating (60–80°C) balances reaction rate and decomposition risks .
- Work-up : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Conflicting data may arise from tautomerism in the benzimidazole ring or dynamic rotational barriers in the difluoromethylthio group. Strategies include:
- Variable-temperature NMR to study tautomeric equilibria .
- 2D NMR (COSY, HSQC) to assign overlapping signals .
- X-ray crystallography for unambiguous structural confirmation (e.g., bond angles, torsion angles) .
Q. What methodologies are suitable for studying the compound’s biological activity?
- Enzyme inhibition assays : Test against cysteine proteases (e.g., cathepsin B) due to the thioether group’s potential as a zinc-chelating moiety .
- Antimicrobial screening : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cellular uptake studies : Fluorescent labeling (e.g., FITC conjugation) to track intracellular localization .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substitution patterns : Modify the benzimidazole ring with electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance electrophilicity .
- Side-chain variations : Replace the acetic acid moiety with esters or amides to alter lipophilicity and bioavailability .
- Comparative studies : Benchmark against analogs like 2-(methylthio)-1H-benzimidazole derivatives to assess the difluoromethyl group’s impact .
Q. What advanced analytical techniques are recommended for stability profiling?
- HPLC-MS : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH) .
- TGA/DSC : Assess thermal decomposition pathways .
- LC-NMR hyphenation : Real-time analysis of hydrolytic by-products .
Methodological Troubleshooting
Q. How to address low yields in the final coupling step?
Q. How to mitigate sulfur oxidation during storage?
- Antioxidants : Add 0.1% BHT or ascorbic acid to the storage solution .
- Lyophilization : Convert to a stable powder form to reduce oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
